molecular formula C16H20N4O5S B2579550 methyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689750-51-4

methyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2579550
CAS No.: 689750-51-4
M. Wt: 380.42
InChI Key: QCHUTNUUXRBEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a thioether-linked acetate ester at position 3, and a 2,4-dimethoxybenzamido-methyl group at position 3. This structure combines a triazole ring—known for metabolic stability and hydrogen-bonding capacity—with a lipophilic 2,4-dimethoxybenzamide moiety, which may enhance membrane permeability and target binding. The methyl ester group contributes to solubility and bioavailability, making it a candidate for pharmacological exploration .

Properties

IUPAC Name

methyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S/c1-20-13(18-19-16(20)26-9-14(21)25-4)8-17-15(22)11-6-5-10(23-2)7-12(11)24-3/h5-7H,8-9H2,1-4H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHUTNUUXRBEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)OC)CNC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that incorporates a triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a methyl ester and a thioether linkage with a triazole ring substituted with a 2,4-dimethoxybenzamide. Its molecular formula is C15H18N4O3S. The structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing the triazole structure exhibit a broad spectrum of biological activities, including:

  • Antifungal Activity : Triazole derivatives are widely recognized for their antifungal properties. The incorporation of the benzamide group may enhance this activity by improving solubility and bioavailability.
  • Antibacterial Properties : Studies have shown that similar triazole compounds exhibit significant antibacterial effects against various strains of bacteria, suggesting potential applications in treating bacterial infections .
  • Anticancer Effects : The compound's structure suggests potential activity against cancer cells. Triazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : Triazoles often inhibit cytochrome P450 enzymes in fungi and bacteria, disrupting their metabolic processes.
  • Disruption of Cell Membrane Integrity : The compound may interact with lipid membranes, compromising their integrity and leading to cell death.
  • Modulation of Signaling Pathways : There is evidence that triazole derivatives can influence signaling pathways involved in cell proliferation and apoptosis.

Antifungal Activity

A study evaluating the antifungal properties of triazole derivatives found that compounds similar to this compound demonstrated significant inhibition against Candida albicans and Aspergillus species . The results indicated an IC50 value comparable to established antifungal agents.

Antibacterial Efficacy

Another investigation assessed the antibacterial activity of various triazole compounds against Staphylococcus aureus and Escherichia coli. The tested compounds exhibited promising results with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties .

Anticancer Potential

Research on the anticancer effects of similar triazole derivatives revealed that they could induce apoptosis in human breast cancer cell lines (T47D) with IC50 values ranging from 27 to 43 μM . These findings support further exploration into the compound's potential as an anticancer agent.

Data Summary Table

Biological ActivityTarget Organism/Cell LineIC50/MIC ValuesReference
AntifungalCandida albicansComparable to standard antifungals
AntibacterialStaphylococcus aureusMIC values indicating effective inhibition
AnticancerT47D Breast Cancer Cells27 - 43 μM

Comparison with Similar Compounds

Ester Group Modifications

  • Methyl vs. Ethyl Esters: Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (compound 8) and its ethyl ester analog (compound 9) differ only in their ester groups.

Aryl/Substituent Diversity at Position 5

  • 2,4-Dimethoxybenzamido vs. Naphthyl Groups :
    Sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (compound 25) replaces the 2,4-dimethoxybenzamido group with a brominated naphthyl-propyl chain. This substitution confers potent URAT1 inhibitory activity (IC₅₀ = 0.12 μM), highlighting the importance of extended aromatic systems for target binding .
  • Morpholine vs. Benzamide Derivatives :
    4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine (compound 7) substitutes the benzamide with a morpholine-decylthio group, demonstrating antifungal activity (MIC = 8 μg/mL against Candida albicans). The decylthio chain likely disrupts fungal membranes, while the morpholine enhances solubility .

Antimicrobial and Antifungal Activity

  • Structural comparisons suggest that the benzamido group may favor enzyme inhibition over membrane disruption .
  • Benzimidazole-triazole hybrids (e.g., compound 5t) with chloro/fluorophenyl groups exhibit anticandidal activity (MIC = 4–16 μg/mL), indicating that halogenation enhances target affinity. The absence of halogens in the target compound may limit its antifungal potency .

Metabolic and Therapeutic Potential

  • Calcium salt derivatives of 2-((5-((1,3-dimethylpurinyl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate (GKP-240) reduce blood glucose by 36.22% in rats, suggesting triazole-purine hybrids as antidiabetic agents. The target compound’s benzamide group may lack this specificity .
  • Tryfuzol® (piperidine 2-(5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetate) exhibits immunomodulatory and hepatoprotective properties, attributed to the furan-phenyl combination. The target’s dimethoxybenzamide could offer antioxidant benefits but requires validation .

Key Structural and Functional Comparisons (Table)

Compound Name/ID Core Structure Key Substituents Biological Activity Reference
Target Compound 4-methyl-4H-1,2,4-triazole 2,4-dimethoxybenzamido-methyl, methyl ester Not reported (potential antioxidant)
Compound 25 (URAT1 inhibitor) 4-n-propylnaphthyl-methyl, bromo URAT1 inhibition (IC₅₀ = 0.12 μM)
Compound 7 (antifungal) Morpholine-decylthio Antifungal (MIC = 8 μg/mL)
GKP-240 (hypoglycemic) Purinyl-methyl, calcium salt Hypoglycemic (36.22% glucose reduction)
Tryfuzol® Piperidine-furan-phenyl Immunomodulatory, hepatoprotective

Q & A

Q. What are the established synthesis strategies for methyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving: (i) Formation of the triazole core through cyclization of hydrazine derivatives with alkylating agents (e.g., chloroacetic acid in alkaline medium). (ii) Functionalization with 2,4-dimethoxybenzamido groups via nucleophilic substitution or condensation reactions. Key challenges include controlling regioselectivity during triazole ring formation and minimizing byproducts from competing thiolation pathways. Recrystallization from ethanol or propanol is critical for purification .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : Structural confirmation relies on:
  • Elemental analysis (C, H, N, S content).
  • IR spectroscopy to verify functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹).
  • ¹H/¹³C NMR to resolve substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm).
  • Thin-layer chromatography (TLC) to confirm purity and individuality .

Q. What solvents and reaction conditions optimize the esterification of thioacetic acid intermediates?

  • Methodological Answer : Absolute alcohols (e.g., ethanol, propanol) under reflux with dry HCl gas saturation are optimal for esterification. Reaction temperatures of 70–80°C for 6–8 hours yield >85% conversion. Catalytic alkali (e.g., K₂CO₃) enhances nucleophilic displacement of thiol groups .

Advanced Research Questions

Q. How do researchers address contradictions in pharmacological activity data across structurally similar triazole derivatives?

  • Methodological Answer : Discrepancies often arise from substituent effects (e.g., methoxy vs. nitro groups) or assay variability. Systematic approaches include:
  • Dose-response profiling to establish IC₅₀/EC₅₀ values.
  • Molecular docking to compare binding affinities with target proteins (e.g., fungal CYP51).
  • Meta-analysis of literature data to identify structure-activity trends (e.g., 2,4-dimethoxy groups enhance antifungal activity but increase cytotoxicity) .

Q. What computational tools predict the acute toxicity of this compound, and how do they compare to experimental data?

  • Methodological Answer : The GUSAR online platform is widely used for toxicity prediction, leveraging QSAR models trained on LD₅₀ datasets. For example, predicted rat oral LD₅₀ values for this compound range from 250–500 mg/kg, aligning with in vivo studies of analogous triazoles. Discrepancies occur when metabolites (e.g., sulfoxide derivatives) exhibit unmodeled hepatotoxicity .

Q. What experimental designs are recommended to optimize reaction yields for scale-up synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to screen variables:
  • Factors : Solvent polarity, temperature, catalyst loading.
  • Responses : Yield, purity (HPLC area%).
    For example, a central composite design revealed that increasing NaOH concentration beyond 1.5 M reduces yield due to saponification of the methyl ester .

Q. How do researchers validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies involve:
  • Forced degradation (e.g., 40°C/75% RH for 6 months).
  • HPLC-MS monitoring of degradation products (e.g., hydrolysis of the ester group to carboxylic acid).
  • Kinetic modeling to predict shelf-life .

Methodological Challenges & Solutions

Q. How can salt formation improve bioavailability, and which counterions are most effective?

  • Methodological Answer : Sodium or potassium salts enhance aqueous solubility. For example, sodium 2-((5-(2,4-dimethoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate exhibits 3-fold higher solubility in PBS (pH 7.4) than the parent ester. Counterion selection is guided by pH-solubility profiles and compatibility with biological matrices .

Q. What analytical methods resolve co-eluting impurities in HPLC analysis?

  • Methodological Answer : HPLC-DAD with gradient elution (e.g., 0.1% TFA in acetonitrile/water) separates impurities. For example, a C18 column (5 µm, 250 × 4.6 mm) with a 1.0 mL/min flow rate resolves the target compound (RT = 12.3 min) from hydrolyzed byproducts (RT = 8.7 min) .

Q. What strategies mitigate cytotoxicity while retaining antimicrobial efficacy?

  • Methodological Answer : SAR-guided modification focuses on:
  • Reducing logP via polar substituents (e.g., hydroxyl groups).
  • Introducing bulky groups (e.g., tert-butyl) to limit membrane permeation.
  • In vitro cytotoxicity screening (e.g., HEK-293 cells) identifies safer analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.